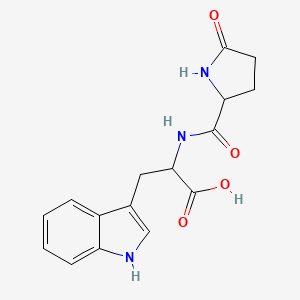
3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(leucylamino)hexopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leurubicin, also known as N-Leucyldoxorubicin, is a semisynthetic anthracycline glycoside antibiotic. It is derived from doxorubicin and is primarily investigated for its potential as an antitumor agent. This compound is known for its ability to inhibit DNA topoisomerase II, making it a promising candidate in cancer chemotherapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Leurubicin is synthesized through the modification of doxorubicin. The process involves the acylation of doxorubicin with leucine, resulting in the formation of N-Leucyldoxorubicin. The reaction typically requires the use of coupling agents and protective groups to ensure the selective acylation of the amino group on doxorubicin .
Industrial Production Methods: Industrial production of Leurubicin follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time to ensure the efficient conversion of doxorubicin to Leurubicin .
Analyse Des Réactions Chimiques
Types of Reactions: Leurubicin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products:
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study the reactivity of anthracycline derivatives.
Biology: Investigated for its effects on cellular processes, including DNA replication and repair.
Medicine: Primarily studied for its antitumor activity, particularly in the treatment of hematologic neoplasms and solid tumors.
Mécanisme D'action
Leurubicin exerts its effects by inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By binding to the enzyme-DNA complex, Leurubicin stabilizes the transient break in the DNA strand, preventing the re-ligation of the DNA and ultimately leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Leurubicin is compared with other anthracycline derivatives such as:
Doxorubicin: The parent compound from which Leurubicin is derived. Doxorubicin is widely used in chemotherapy but has significant cardiotoxicity.
Epirubicin: A derivative with reduced cardiotoxicity compared to doxorubicin.
Daunorubicin: Another anthracycline used in the treatment of leukemia.
Idarubicin: Known for its increased lipophilicity and ability to penetrate cell membranes more effectively
Leurubicin stands out due to its unique leucine modification, which enhances its antitumor activity while potentially reducing side effects .
Propriétés
Formule moléculaire |
C33H40N2O12 |
|---|---|
Poids moléculaire |
656.7 g/mol |
Nom IUPAC |
2-amino-N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-4-methylpentanamide |
InChI |
InChI=1S/C33H40N2O12/c1-13(2)8-17(34)32(43)35-18-9-22(46-14(3)27(18)38)47-20-11-33(44,21(37)12-36)10-16-24(20)31(42)26-25(29(16)40)28(39)15-6-5-7-19(45-4)23(15)30(26)41/h5-7,13-14,17-18,20,22,27,36,38,40,42,44H,8-12,34H2,1-4H3,(H,35,43) |
Clé InChI |
HROXIDVVXKDCBD-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


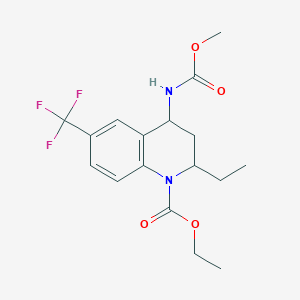

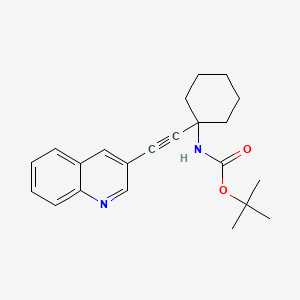
![[3,4,5-Trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12296865.png)
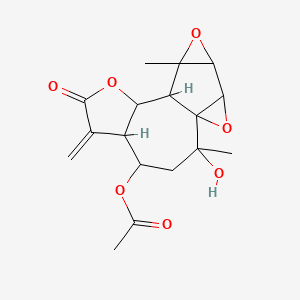
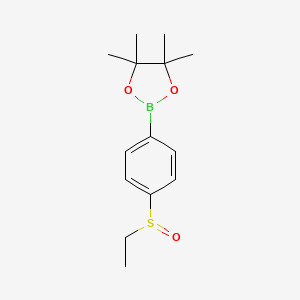
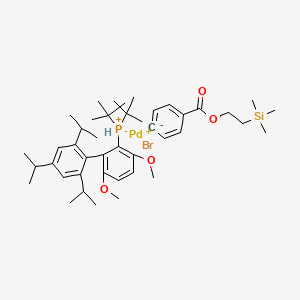

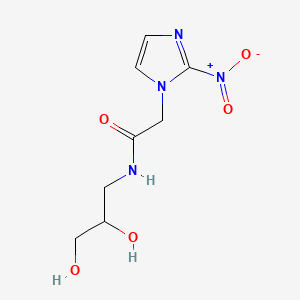
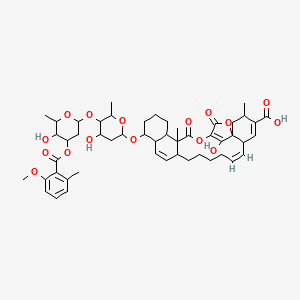
![S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate](/img/structure/B12296912.png)
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296913.png)
![4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide](/img/structure/B12296924.png)
